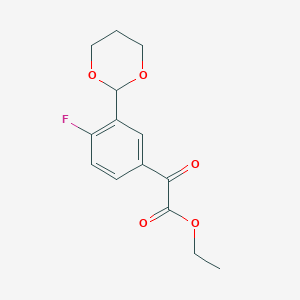

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a complex organic compound that features a 1,3-dioxane ring, a fluorobenzoyl group, and an ethyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and an appropriate Lewis acid . The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group in organic synthesis, while the fluorobenzoyl group can participate in various biochemical interactions . The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can modulate the compound’s overall chemical behavior .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxane derivatives: Compounds like 1,3-dioxane-2-yl-methanol and 1,3-dioxane-2-yl-acetic acid share the 1,3-dioxane ring structure.

Fluorobenzoyl derivatives: Compounds such as 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide have similar fluorobenzoyl groups.

Uniqueness

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is unique due to the combination of the 1,3-dioxane ring and the fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Actividad Biológica

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Synthesis

The compound features a benzoyl group with a fluorine atom at the para position and an ethyl formate moiety. The presence of the 1,3-dioxane ring is significant as it may influence the compound's solubility and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reactions : Utilizing dioxane derivatives in the formation of the benzoyl structure.

- Esterification : Reaction of the corresponding acid with ethanol in the presence of acid catalysts.

Biological Activity

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various pathogens:

| Pathogen | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | |

| Candida albicans | 125 |

Case Study: Antifungal Activity

In a comparative study, this compound demonstrated potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections. The Minimum Inhibitory Concentration (MIC) was notably low compared to other tested compounds.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 |

These results indicate that the compound could inhibit cell proliferation in specific cancer cell lines, warranting further investigation into its mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could bind to specific receptors involved in cellular signaling pathways, thereby altering cellular responses.

Propiedades

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.